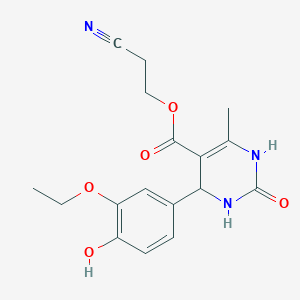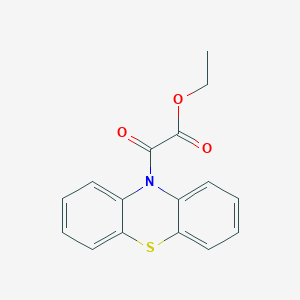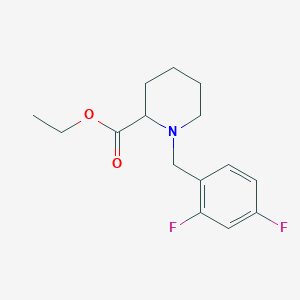![molecular formula C22H16O2S B5086930 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5086930.png)
2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one, also known as BBBO, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. BBBO belongs to the family of benzothiophene compounds, which have been found to exhibit a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one is not well understood. However, it has been suggested that 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one may exert its biological activities through the modulation of various signaling pathways. For example, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to exhibit various biochemical and physiological effects. For example, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has also been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one in lab experiments is its synthetic availability and ease of synthesis. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one. One direction is to further investigate the mechanism of action of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one and its potential targets. Another direction is to explore the potential of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of new synthetic methods for 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one may lead to the discovery of new analogs with improved biological activities.
Synthesemethoden
The synthesis of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one involves the reaction between 2-benzothiophenone and 4-(benzyloxy)benzaldehyde in the presence of a base. The reaction results in the formation of a Schiff base, which is then cyclized to form the final product, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one. The synthesis method has been optimized to produce high yields of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one with good purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has shown promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has also been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-phenylmethoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2S/c23-22-19-8-4-5-9-20(19)25-21(22)14-16-10-12-18(13-11-16)24-15-17-6-2-1-3-7-17/h1-14H,15H2/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBOJZWQUVQKNB-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5086847.png)

![ethyl 4-[4-(difluoromethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5086854.png)

![17-(4-fluorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086863.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B5086870.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperazine](/img/structure/B5086875.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5086882.png)

amino]methyl}-4H-chromen-4-one](/img/structure/B5086896.png)
![ethyl N-methyl-N-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5086899.png)
![5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5086910.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5086911.png)
![methyl N-[(2,4,6-triisopropylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B5086914.png)